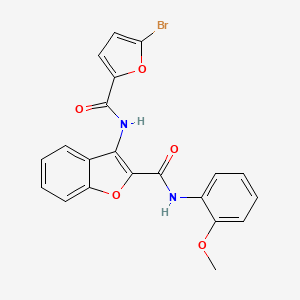

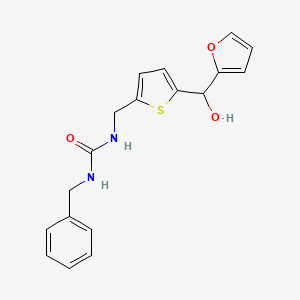

3-(5-bromofuran-2-carboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(5-bromofuran-2-carboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide" is a benzofuran derivative, a class of compounds known for their presence in natural products and their utility as chelating agents. Benzofuran compounds have been extensively studied due to their diverse biological activities, including antimicrobial and antituberculosis properties, as well as their potential role in inhibiting β-amyloid aggregation, which is implicated in Alzheimer's disease .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the condensation of 2-hydroxybenzophenones with halogenated acetates or the reaction of benzofuran carboxylic acids with various reagents. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran involved a one-pot synthesis followed by desulfurization and acylation steps . Similarly, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling to yield various analogues . These methods highlight the versatility and adaptability of benzofuran synthesis to produce a wide range of functionalized compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety, which can be further substituted with various functional groups. The molecular structure is often confirmed using techniques such as 1H-NMR spectroscopy and, in some cases, X-ray crystallography . These structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including halogenation, azidation, and cross-coupling, to introduce different substituents that can modulate their biological activity . For example, the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles involved the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide to introduce an azide group, which was then used to prepare triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzofuran core. These properties are important for the compound's application in drug development, as they affect the compound's bioavailability and pharmacokinetics. The antimicrobial activity of these compounds is often assessed against various bacterial strains, and their efficacy can be correlated with their chemical structure .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Benzofuran and its derivatives have been identified as suitable structures for the development of new antimicrobial agents due to their efficacy against a range of deadly microbes. Improved bioavailability has been achieved with recent compounds, enhancing their therapeutic potential. Derivatives such as psoralen, 8-methoxypsoralen, and angelicin have found application in treating skin diseases like cancer and psoriasis. The unique structural attributes of benzofuran make it a privileged scaffold in drug discovery, particularly in designing antimicrobial agents active against various clinically approved targets (Hiremathad et al., 2015).

Applications in Organic Synthesis

Benzofuran derivatives have been extensively utilized as building blocks in organic synthesis, contributing to the development of a wide range of fine chemicals. The presence of different functional groups on these compounds allows for their incorporation into various synthetic routes, making them valuable in creating renewable carbon sources for the chemical industry. This versatility highlights the potential of benzofuran derivatives in the synthesis of complex molecules and fine chemicals, further expanding their application scope in scientific research (Fan et al., 2019).

Eigenschaften

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O5/c1-27-15-9-5-3-7-13(15)23-21(26)19-18(12-6-2-4-8-14(12)29-19)24-20(25)16-10-11-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYAIIGDZIMDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromofuran-2-carboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)